2'-Oxoquinidinone

Descripción general

Descripción

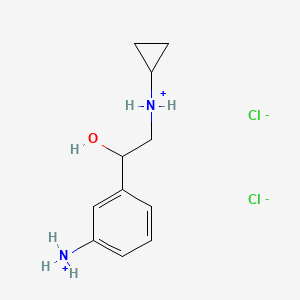

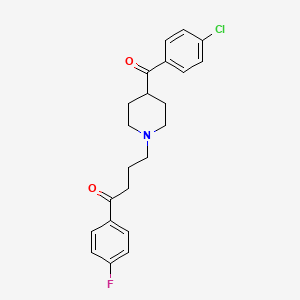

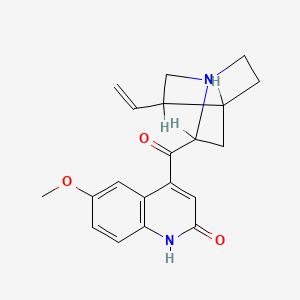

2’-Oxoquinidinone belongs to the class of organic compounds known as hydroquinolones. Hydroquinolones are compounds containing a hydrogenated quinoline bearing a ketone group . Very few articles have been published on 2’-Oxoquinidinone .

Synthesis Analysis

The synthesis of 2’-Oxoquinidinone and similar compounds has been explored in various studies. For instance, one study described the enantioselective synthesis of 2-oxazolidinones by ruthenium (II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones . Another study discussed the direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu(OAc)2 and air as the terminal oxidant, Pd(OAc)2 as a catalyst, and CO as a carbonyl source .Chemical Reactions Analysis

In terms of chemical reactions, one study described a method for the separation of quinidine, its metabolites 3-hydroxyquinidine (30HQ) and 2’-oxoquinidinone (QD), and the quinidine salt contaminant, dihydroquinidine (DHQ) in plasma by high pressure liquid chromatography (HPLC) . Another study discussed the direct C–H functionalization of quinoxalin-2(1H)-ones via multicomponent reactions .Aplicaciones Científicas De Investigación

Metabolite Analysis in Cardiac Therapy

2'-Oxoquinidinone (2'-OXO) has been studied as a metabolite of quinidine in cardiac patients. Drayer et al. (1978) found that 2'-OXO, along with other metabolites like 3-hydroxyquinidine, contribute significantly to the effects of quinidine in patients with varying degrees of renal function. The study highlighted the importance of these metabolites in therapeutic applications and their potential contribution to quinidine's efficacy in cardiac therapy (Drayer et al., 1978).

Pharmacokinetics Research

The pharmacokinetics of 2'-OXO was also investigated in a study assessing quinidine gluconate for nonlinear kinetics. Russo et al. (1982) discovered that the formation of 2'-OXO is proportional to the availability of quinidine base, demonstrating its significance in the metabolic pathway and influencing the pharmacokinetics of the drug (Russo et al., 1982).

Chemical Analysis in Environmental Contexts

In a different context, 2'-OXO was identified in studies exploring the degradation of various compounds in environmental settings. For example, Lai and Lin (2009) studied the degradation of oxolinic acid and flumequine in aquaculture pond waters and sediments, where the presence and transformation of various metabolites, possibly including compounds similar to 2'-OXO, were important for understanding the environmental impact of these substances (Lai & Lin, 2009).

Propiedades

IUPAC Name |

4-(5-ethenyl-1-azabicyclo[2.2.2]octane-2-carbonyl)-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18H,1,6-8,11H2,2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJSOGQMXVIEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)C3CC4CCN3CC4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401002893 | |

| Record name | 2'-Hydroxy-6'-methoxycinchonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Oxoquinidinone | |

CAS RN |

82793-82-6 | |

| Record name | 2'-Oxoquinidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082793826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxy-6'-methoxycinchonan-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401002893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the pharmacological significance of 2'-oxoquinidinone?

A1: 2'-Oxoquinidinone is a major metabolite of the antiarrhythmic drug quinidine. Research suggests that 2'-oxoquinidinone, alongside other quinidine metabolites like 3-hydroxyquinidine, may contribute to both the therapeutic and potentially proarrhythmic effects of quinidine therapy. [, ] This is because 2'-oxoquinidinone exhibits comparable antiarrhythmic potency to quinidine in animal models, suggesting a potential role in the overall clinical effect. []

Q2: How does the formation of 2'-oxoquinidinone relate to quinidine dosage?

A2: Studies indicate that the formation of 2'-oxoquinidinone is directly proportional to the available quinidine base in the body. [] This suggests that higher quinidine doses could lead to increased levels of 2'-oxoquinidinone.

Q3: Does 2'-oxoquinidinone's activity vary depending on the type of arrhythmia?

A3: While 2'-oxoquinidinone shows comparable potency to quinidine against chloroform- and hypoxia-induced ventricular fibrillation in mice, its activity profile seems to differ in other arrhythmia models. [] For instance, in a rabbit model of barium chloride-induced ventricular arrhythmias, 2'-oxoquinidinone displayed similar potency to quinidine but with potentially higher toxicity. [] This highlights the need for further investigation into the specific effects of 2'-oxoquinidinone on different types of arrhythmias.

Q4: How do the levels of 2'-oxoquinidinone compare to quinidine in patients on long-term therapy?

A4: Research reveals significant individual variability in the serum concentrations of quinidine and its metabolites, including 2'-oxoquinidinone, in patients undergoing long-term quinidine therapy. [] Notably, some patients exhibit serum levels of 2'-oxoquinidinone equal to or even higher than their quinidine levels. [] This emphasizes the clinical relevance of 2'-oxoquinidinone and the need to consider its potential contribution to both the therapeutic and adverse effects observed during quinidine treatment.

Q5: Can analytical techniques accurately differentiate and quantify quinidine and its metabolites in biological samples?

A5: Yes, high-performance liquid chromatography (HPLC) methods have been developed and successfully employed to separate and quantify quinidine, 2'-oxoquinidinone, and other metabolites in plasma samples. [] These analytical techniques are crucial for studying the pharmacokinetics of quinidine and its metabolites, enabling researchers to understand their individual contributions to the overall drug effect.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Phenanthro[9,10-d]imidazol-2-amine](/img/structure/B1218282.png)

![aluminum;magnesium;2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide;pentahydroxide](/img/structure/B1218289.png)

![But-2-enedioic acid;1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione](/img/structure/B1218292.png)